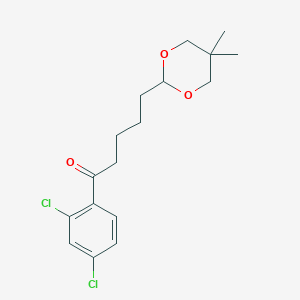2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
CAS No.: 898756-90-6
Cat. No.: VC7824237
Molecular Formula: C17H22Cl2O3
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898756-90-6 |
|---|---|
| Molecular Formula | C17H22Cl2O3 |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
| Standard InChI | InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3 |
| Standard InChI Key | YWTXTEWIMMQILD-UHFFFAOYSA-N |
| SMILES | CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Introduction
Structural Characteristics and Molecular Identification
Core Structural Features
2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone consists of a pentan-1-one chain (valerophenone) substituted at the fifth carbon with a 5,5-dimethyl-1,3-dioxane ring. The aromatic phenyl group at the ketone terminus bears chlorine atoms at the 2' and 4' positions, conferring electronic asymmetry. The dioxane ring adopts a chair conformation, stabilized by the geminal dimethyl groups at C5, which restrict ring puckering dynamics .
Table 1: Key Identifiers and Descriptors
Spectroscopic and Stereochemical Considerations
The compound’s 3D conformation reveals a staggered arrangement of the dioxane ring relative to the phenyl group, minimizing steric clashes between the dimethyl substituents and chlorinated aromatic system . Computational models predict strong infrared absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250–1,100 cm⁻¹ (C-O-C ether vibrations) . Nuclear magnetic resonance (NMR) simulations suggest distinct diastereotopic proton environments in the dioxane ring due to restricted rotation .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:
-
Friedel-Crafts Acylation: Reaction of 2,4-dichlorobenzene with δ-chlorovaleryl chloride in the presence of Lewis acids like AlCl₃, followed by nucleophilic substitution with 5,5-dimethyl-1,3-dioxan-2-ol.
-
Grignard Addition: Coupling of a preformed 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentylmagnesium bromide with 2,4-dichlorobenzonitrile, followed by hydrolysis to the ketone.
The absence of hydrogen bond donors (HBD = 0) and moderate rotatable bond count (6) indicate favorable synthetic accessibility .
Table 2: Computed Physicochemical Properties
| Property | Value | Implications |
|---|---|---|
| XLogP3-AA | 4.7 | High lipophilicity; membrane-permeable |
| Topological Polar Surface Area | 35.5 Ų | Limited solubility in polar solvents |
| Rotatable Bond Count | 6 | Conformational flexibility |
| Heavy Atom Count | 22 | Moderate molecular complexity |
The electron-withdrawing chlorine substituents activate the ketone toward nucleophilic attack, while the dioxane ring may participate in acid-catalyzed ring-opening reactions. Oxidative stability is expected under ambient conditions due to the absence of readily oxidizable functional groups .
Research Gaps and Future Directions
Despite thorough characterization of molecular properties, significant knowledge gaps persist:
-
Experimental Validation: Published spectral data (NMR, IR) are lacking, hindering analytical method development.
-
Biological Activity: No screening data against therapeutic targets or pest species exists in public databases.
-
Process Chemistry: Scalable synthesis routes remain undisclosed, limiting industrial adoption.
Priority research areas include:
-
Structure-activity relationship (SAR) studies to optimize bioactivity
-
Development of crystalline polymorphs for enhanced formulation stability
-
Ecotoxicological profiling to assess environmental risks
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume